

Application Notes and Protocols: "Red 12" Panel for High-Parameter Flow Cytometry

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Compound of Interest

Compound Name:	Red 12
CAS No.:	1342-76-3
Cat. No.:	B1172338

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of a representative 12-color fluorescent panel, hereafter referred to as the "**Red 12** Panel," for in-depth immunophenotyping of human T-cell subsets using flow cytometry. This panel is designed for instruments equipped with violet, blue, and red lasers and is particularly useful in immunology research and drug development for monitoring immune responses.

Introduction

Multi-color flow cytometry is a powerful technique for the simultaneous analysis of multiple parameters on a single-cell basis. The "**Red 12** Panel" is a pre-defined combination of 12 fluorescently-conjugated antibodies that allows for the detailed characterization and enumeration of various T-cell populations, including regulatory T-cells (Tregs), T-helper (Th) subsets (Th1, Th2, Th17, Th22), and T follicular helper (Tfh) cells. Such detailed analysis is critical for understanding immune system dynamics in health and disease, as well as for evaluating the immunomodulatory effects of novel therapeutics.

Data Presentation

The following table summarizes the composition of the "**Red 12 Panel**," designed for optimal performance on a 3-laser flow cytometer.

Table 1: "**Red 12 Panel**" Composition for Human T-Cell Subset Analysis

Marker	Fluorochrome	Laser Line	Clone	Purpose
CD3	APC-R700	Red	UCHT1	Pan T-cell marker
CD4	BV786	Violet	SK3	T-helper cell marker
CD45RA	PE-Cy7	Yellow-Green	HI100	Naive T-cell marker
CD127	PE	Yellow-Green	HIL-7R-M21	Component of IL-7R, Treg identification
CD25	APC	Red	M-A251	IL-2R α chain, Treg identification
CXCR3 (CD183)	PE-Cy7	Yellow-Green	1C6/CXCR3	Th1 cell marker
CCR4 (CD194)	BV421	Violet	1G1	Th2 and Treg marker
CCR6 (CD196)	BV786	Violet	11A9	Th17 and Treg marker
CXCR5 (CD185)	BV480	Violet	RF8B2	T follicular helper cell marker
CD294 (CRTH2)	PE	Yellow-Green	BM16	Th2 cell marker
7-AAD	-	Blue/Red	-	Viability dye
-	-	-	-	-

Note: This is a representative panel. Specific antibody clones and fluorochromes may be substituted based on instrument configuration and experimental needs.

Experimental Protocols

Protocol 1: Staining of Human Peripheral Blood Mononuclear Cells (PBMCs) with the "Red 12 Panel"

Materials:

- Freshly isolated human PBMCs
- "Red 12 Panel" antibodies (refer to Table 1)
- BD Pharmingen™ Stain Buffer (FBS)
- BD Horizon™ Brilliant Stain Buffer
- 7-AAD Viability Staining Solution
- Flow cytometry tubes
- Calibrated flow cytometer with violet, blue, and red lasers

Procedure:

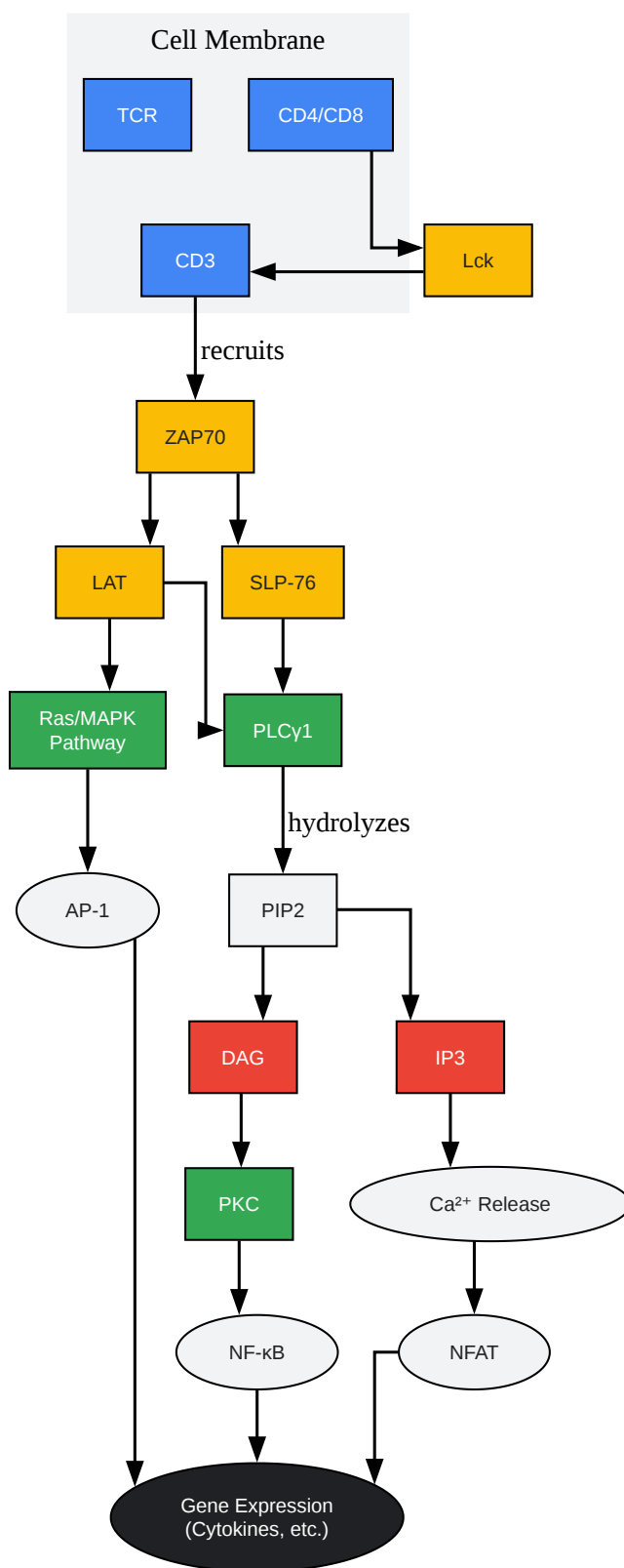
- Cell Preparation:
 - Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
 - Wash the cells twice with PBS.
 - Resuspend the cell pellet in BD Pharmingen™ Stain Buffer (FBS) and perform a cell count. Adjust the cell concentration to 1×10^6 cells per 100 μL .
- Pre-staining Cocktail Preparation:
 - Prepare a pre-staining cocktail containing antibodies targeting chemokine receptors: CD194 (CCR4) BV421, CD185 (CXCR5) BV480, CD196 (CCR6) BV786, CD294 (CRTH2)

PE, and CD183 (CXCR3) PE-Cy™7 in BD Horizon™ Brilliant Stain Buffer.[1]

- Staining:
 - Add 100 µL of the cell suspension (1×10^6 cells) to a flow cytometry tube.
 - Add the pre-staining cocktail to the cells.
 - Incubate at 37°C for 10 minutes in the dark.[1]
 - Prepare the main staining cocktail with the remaining antibodies (CD3, CD4, CD45RA, CD127, CD25) in BD Pharmingen™ Stain Buffer (FBS).
 - Add the main staining cocktail to the cells.
 - Incubate at room temperature for an additional 20 minutes in the dark.[1]
- Washing:
 - Wash the stained cells twice with 2 mL of BD Pharmingen™ Stain Buffer (FBS). Centrifuge at 300 x g for 5 minutes at 4°C between washes.
- Viability Staining:
 - Resuspend the cell pellet in 500 µL of BD Pharmingen™ Stain Buffer (FBS).
 - Add 5 µL of 7-AAD solution and incubate for 5-10 minutes at room temperature in the dark before acquisition.[1]
- Flow Cytometry Acquisition:
 - Acquire samples on a calibrated flow cytometer with violet, blue, and red lasers.[1] Ensure appropriate compensation controls (single-stained beads or cells) are run for each fluorochrome in the panel.

Visualizations

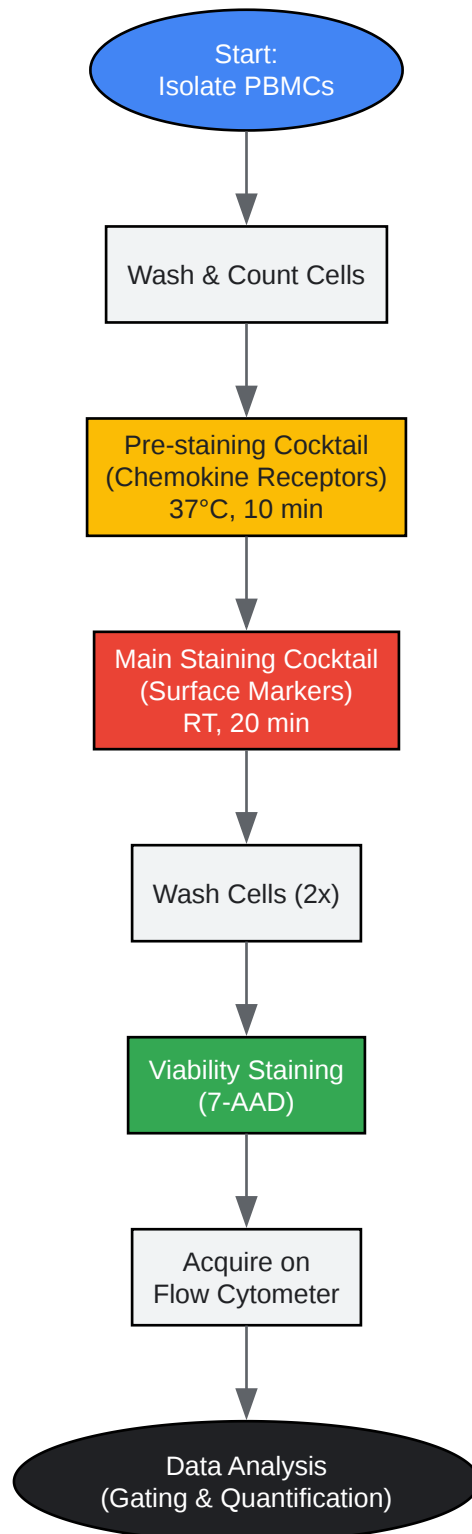
Signaling Pathway



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Caption: Simplified T-Cell Receptor (TCR) signaling pathway leading to gene expression.

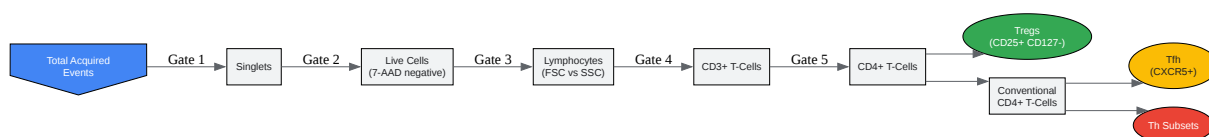
Experimental Workflow



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Caption: Experimental workflow for staining PBMCs with the "Red 12 Panel".

Logical Relationship



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Caption: A representative gating strategy for identifying T-cell subsets.

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References

- 1. [bdbiosciences.com](https://www.bdbiosciences.com) [bdbiosciences.com]
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